Cas no 2228217-71-6 (4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene)

4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene is a synthetic organic compound with notable structural and chemical properties. This compound is highly reactive and features a fluoro substituent, enhancing its electron-withdrawing capabilities. Its unique alkynyl side chain imparts distinctive reactivity patterns in organic synthesis, making it a valuable intermediate in the preparation of complex molecules. The presence of the fluoro and alkynyl groups also contributes to its potential utility in medicinal chemistry and materials science applications.
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene structure
2228217-71-6 structure
商品名:4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
CAS番号:2228217-71-6
MF:C10H9F
メガワット:148.176866292953
CID:6339957
PubChem ID:165978933

4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene 化学的及び物理的性質

名前と識別子

    • 4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
    • EN300-1819796
    • 2228217-71-6
    • インチ: 1S/C10H9F/c1-3-4-9-5-6-10(11)7-8(9)2/h1,5-7H,4H2,2H3
    • InChIKey: GFHABUKLZVROCG-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(CC#C)=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 148.068828449g/mol
  • どういたいしつりょう: 148.068828449g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 0Ų

4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1819796-0.25g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
0.25g
$1012.0 2023-09-19
Enamine
EN300-1819796-5.0g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
5g
$3189.0 2023-05-23
Enamine
EN300-1819796-10g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
10g
$4729.0 2023-09-19
Enamine
EN300-1819796-0.1g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
0.1g
$968.0 2023-09-19
Enamine
EN300-1819796-2.5g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
2.5g
$2155.0 2023-09-19
Enamine
EN300-1819796-0.5g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
0.5g
$1056.0 2023-09-19
Enamine
EN300-1819796-10.0g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
10g
$4729.0 2023-05-23
Enamine
EN300-1819796-5g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
5g
$3189.0 2023-09-19
Enamine
EN300-1819796-0.05g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
0.05g
$924.0 2023-09-19
Enamine
EN300-1819796-1.0g
4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene
2228217-71-6
1g
$1100.0 2023-05-23

4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene 関連文献

4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzeneに関する追加情報

Introduction to 4-Fluoro-2-Methyl-1-(Prop-2-yn-1-yl)benzene (CAS No. 2228217-71-6)

4-Fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene, also known by its CAS number 2228217-71-6, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of aryl alkynes and is characterized by the presence of a fluoro substituent, a methyl group, and a propargyl (prop-2-yn-1-yl) moiety on the benzene ring.

The molecular formula of 4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene is C9H8F, and its molecular weight is approximately 136.16 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethanol, and acetone. Its physical properties, including boiling point and refractive index, have been well-characterized in the literature.

In the context of pharmaceutical research, 4-fluoro-2-methyl-1-(prop-2-yn-yl)benzene has shown promise as a building block for the synthesis of bioactive molecules. The presence of the fluoro substituent can influence the electronic properties of the molecule, potentially enhancing its biological activity or altering its pharmacokinetic profile. Additionally, the propargyl group can serve as a reactive handle for further functionalization through click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC).

Recent studies have explored the use of 4-fluoro-2-methyl-1-(prop-2-ynyl)benzene in the development of novel drug candidates. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of derivatives derived from this compound. The researchers found that certain derivatives exhibited potent antitumor activity against various cancer cell lines, including breast cancer and lung cancer cells. The fluoro substituent was found to play a crucial role in enhancing the potency and selectivity of these compounds.

Beyond pharmaceutical applications, 4-fluoro-2-methyl-1-(prop-2-yinyl)benzene has also found use in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound as a monomer for the preparation of functional polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.

The synthetic accessibility of 4-fluoro-2-methyl-1-(prop-yinyl)benzene has been well-documented in the literature. A common synthetic route involves the reaction of 4-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic addition to form the desired product with high yield and purity. Alternative synthetic methods have also been developed to improve efficiency and reduce environmental impact.

In terms of safety and handling, 4-fluoro-2-methyl-(prop-yinyl)benzene should be stored under inert conditions to prevent degradation or unwanted side reactions. It is recommended to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. While it is not classified as a hazardous material under current regulations, proper safety protocols should always be followed during laboratory work.

The future prospects for 4-fluoro-methyl-(prop-yinyl)benzene are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. As our understanding of its properties deepens, it is likely that we will see more innovative uses in both academic and industrial settings.

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